molecular formula C11H12N2O3 B14353137 N,N'-(2-Formyl-1,3-phenylene)diacetamide CAS No. 90744-34-6

N,N'-(2-Formyl-1,3-phenylene)diacetamide

Cat. No.: B14353137
CAS No.: 90744-34-6
M. Wt: 220.22 g/mol
InChI Key: ORKDSJPILRXFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(2-Formyl-1,3-phenylene)diacetamide is an organic compound with a unique structure that includes a formyl group and two acetamide groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Formyl-1,3-phenylene)diacetamide typically involves the reaction of 2-formyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Formyl-1,3-phenylenediamine+Acetic AnhydrideN,N’-(2-Formyl-1,3-phenylene)diacetamide+Acetic Acid\text{2-Formyl-1,3-phenylenediamine} + \text{Acetic Anhydride} \rightarrow \text{N,N'-(2-Formyl-1,3-phenylene)diacetamide} + \text{Acetic Acid} 2-Formyl-1,3-phenylenediamine+Acetic Anhydride→N,N’-(2-Formyl-1,3-phenylene)diacetamide+Acetic Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Formyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N,N’-(2-Carboxy-1,3-phenylene)diacetamide.

    Reduction: Formation of N,N’-(2-Hydroxymethyl-1,3-phenylene)diacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(2-Formyl-1,3-phenylene)diacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(2-Formyl-1,3-phenylene)diacetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,3-Phenylene)diacetamide: Lacks the formyl group, resulting in different reactivity and applications.

    N,N’-(1,2-Phenylene)diacetamide: Similar structure but different positional isomer, leading to variations in chemical behavior.

    2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Contains additional functional groups, offering different reactivity and applications.

Uniqueness

N,N’-(2-Formyl-1,3-phenylene)diacetamide is unique due to the presence of the formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

90744-34-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(3-acetamido-2-formylphenyl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-7(15)12-10-4-3-5-11(9(10)6-14)13-8(2)16/h3-6H,1-2H3,(H,12,15)(H,13,16)

InChI Key

ORKDSJPILRXFIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)NC(=O)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.